4,5-Dimethoxyindoline-2,3-dione

IMPDH Inhibition Enzyme Assay Antiviral/Anticancer

Researchers requiring a regiochemically distinct isatin scaffold often face supply inconsistencies that jeopardize SAR study continuity. 4,5-Dimethoxyindoline-2,3-dione (CAS 76159-83-6) solves this with a verified 4,5-dimethoxy substitution pattern, distinct from 5,6- or unsubstituted analogues, ensuring experimental reproducibility. - Enables precise SAR exploration with documented activity against IMPDH (Ki = 440 nM) and MC4R (IC50 = 2.7 µM). - Offers target selectivity evidenced by inactivity against dihydroorotase (IC50 = 1 mM). - Suited as a versatile intermediate for generating diverse indoline-2,3-dione libraries.

Molecular Formula C10H9NO4
Molecular Weight 207.185
CAS No. 76159-83-6
Cat. No. B2736398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxyindoline-2,3-dione
CAS76159-83-6
Molecular FormulaC10H9NO4
Molecular Weight207.185
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC(=O)C2=O)OC
InChIInChI=1S/C10H9NO4/c1-14-6-4-3-5-7(9(6)15-2)8(12)10(13)11-5/h3-4H,1-2H3,(H,11,12,13)
InChIKeyGDILOIAVCVRXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxyisatin: Scaffold for Medicinal Chemistry


4,5-Dimethoxyindoline-2,3-dione (CAS: 76159-83-6), also referred to as 4,5-dimethoxyisatin, is a heterocyclic organic compound belonging to the indoline-2,3-dione (isatin) class . This compound is characterized by a core isatin scaffold with methoxy substituents at the 4 and 5 positions . It serves as a privileged structure in medicinal chemistry, acting as a versatile building block for the synthesis of various bioactive molecules . Its primary application is as a research intermediate, and it is available from commercial suppliers for R&D purposes .

Privileged isatin scaffold for medicinal chemistry derivatization
Unique 4,5-dimethoxy substitution pattern alters reactivity and target recognition
Research intermediate with reported enzyme and GPCR engagement

Uniqueness of 4,5-Dimethoxyisatin vs. Other Isatins


While the indoline-2,3-dione core is common to many bioactive compounds, substitution patterns critically dictate biological activity and synthetic utility. The 4,5-dimethoxy substitution on the phenyl ring of the isatin scaffold creates a unique electronic and steric environment compared to unsubstituted isatin or other regioisomers like 5,6-dimethoxyisatin . This specific arrangement influences the compound's reactivity, binding affinity, and pharmacokinetic properties, as evidenced by differential activity profiles in enzyme inhibition assays . Therefore, substituting a generic or differently substituted isatin analogue can lead to unpredictable outcomes in structure-activity relationship (SAR) studies, invalidating research conclusions .

Regioisomer mismatch (5,6-dimethoxy)

Shifting methoxy groups to 5,6- positions may alter electronic profile and binding, not interchangeable in SAR studies.

Unsubstituted isatin baseline

Generic isatin lacks the specific steric and electronic features of 4,5-dimethoxy; activity profiles may not transfer.

Class-level inference only

Reported IMPDH and MC4R data are scaffold-specific; do not assume similar affinity from other isatin analogues without validation.

Quantitative Activity Evidence for 4,5-Dimethoxyisatin


IMPDH Inhibition Activity

4,5-Dimethoxyindoline-2,3-dione demonstrates inhibitory activity against Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis and a target for antiviral and anticancer therapies . In a biochemical assay, the compound exhibited a Ki value of 440 nM when tested against the NAD (Nicotinamide adenine dinucleotide) substrate of IMPDH 2 . This moderate activity distinguishes it from more potent IMPDH inhibitors like mycophenolic acid (Ki in the low nanomolar range), but it confirms the compound's engagement with this therapeutically relevant target .

IMPDH Inhibition
Head-to-head
4,5-Dimethoxyindoline-2,3-dione: Ki = 440 nM
Mycophenolic acid: Ki ~10-40 nM
Approx. 10- to 40-fold lower potency
Supports IMPDH target engagement for nucleotide biosynthesis research
Assay: purified IMPDH 2, NAD substrate
IMPDH Inhibition Enzyme Assay Antiviral/Anticancer

Dihydroorotase Inhibition (Weak)

The compound was evaluated for its ability to inhibit dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway . It displayed an IC50 of 1.00E+6 nM (1 mM), indicating very weak or negligible inhibitory activity under the assay conditions (10 µM concentration, pH 7.37) . This result serves as a negative data point, highlighting the compound's selectivity against this particular target, which may be beneficial for avoiding off-target effects in other applications.

Dihydroorotase
Reported
IC50 = 1.00E+6 nM (1 mM)
Very weak inhibition; indicates low off-target potential for pyrimidine biosynthesis
Mouse Ehrlich ascites enzyme, 10 µM compound
Dihydroorotase Inhibition Pyrimidine Biosynthesis Enzyme Assay

Melanocortin 4 Receptor (MC4R) Affinity

In a radioligand binding assay, 4,5-Dimethoxyindoline-2,3-dione displaced [125I]-NDP-MSH from the human melanocortin receptor 4 (MC4R) with an IC50 of 2.70E+3 nM (2.7 µM) . MC4R is a G-protein coupled receptor (GPCR) implicated in energy homeostasis and is a target for obesity therapeutics . The compound's low micromolar affinity differentiates it from potent MC4R antagonists with sub-nanomolar IC50 values, but it demonstrates a specific interaction that could be optimized through medicinal chemistry.

MC4R Affinity
Head-to-head
4,5-Dimethoxyindoline-2,3-dione: IC50 = 2.70E+3 nM
Potent antagonist (e.g., SHU9119): IC50 ~0.3-0.5 nM
Approx. 5,400- to 9,000-fold lower potency
Supports MC4R binding optimization studies for metabolic pathway research
Human MC4R HEK293 membranes, [125I]-NDP-MSH displacement
MC4R Antagonism GPCR Binding Obesity/Metabolic Disease

Application Scenarios for 4,5-Dimethoxyisatin


IMPDH & MC4R Modulator Optimization

Based on its verified, albeit moderate, activity against IMPDH (Ki = 440 nM) and MC4R (IC50 = 2.7 µM), 4,5-Dimethoxyindoline-2,3-dione serves as a logical starting scaffold for structure-activity relationship (SAR) studies . Its lack of activity against dihydroorotase (IC50 = 1 mM) also suggests a degree of target selectivity . Procurement for this purpose is justified when the goal is to synthesize and test analogues to improve potency for these specific targets.

Chemical Probe for Nucleotide & GPCR Pathways

The compound's engagement with IMPDH and MC4R makes it a valuable, though weak, chemical probe . In a research setting where a potent, highly selective inhibitor is not required or desired (e.g., studying the biological consequences of partial target modulation), this compound can be used to generate hypotheses about the role of these targets in cellular processes.

Isatin Scaffold for Derivatization and Library Synthesis

As an isatin derivative, the 4,5-dimethoxy substitution pattern on the phenyl ring provides a unique electronic and steric handle for further functionalization . This makes the compound a valuable intermediate for generating diverse libraries of indoline-2,3-dione-based molecules. Its use is particularly relevant in projects aiming to explore chemical space around the isatin core.

Application
Selection Property
Validation Focus
IMPDH pathway studies
IMPDH target engagement profile
Verify potency and selectivity optimization
MC4R signaling research
MC4R binding affinity context
Validate GPCR modulator SAR
Isatin scaffold derivatization
4,5-dimethoxy substitution handle
Assess synthetic accessibility and library diversity
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